

Validating the anticancer effects of "Anticancer agent 172" in patient-derived xenografts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anticancer agent 172*

Cat. No.: *B12366171*

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Comparative Analysis of Anticancer Agent 172 in Patient-Derived Xenograft Models

This guide provides a comprehensive comparison of the novel dual PI3K/mTOR inhibitor, "**Anticancer agent 172**," against established therapies in a patient-derived xenograft (PDX) model of PIK3CA-mutant breast cancer. The data presented herein is intended to offer researchers and drug development professionals an objective evaluation of its preclinical efficacy and mechanism of action.

Agent Comparison and Efficacy

"**Anticancer agent 172**" was evaluated against a selective PI3K inhibitor (Alpelisib), an mTOR inhibitor (Everolimus), and a standard-of-care chemotherapy (Paclitaxel). The primary endpoint was Tumor Growth Inhibition (TGI), with secondary endpoints focused on target modulation and tolerability.

Table 1: Comparative Efficacy and Tolerability in BR-042-PX PDX Model

Agent	Dosing Schedule	Mean TGI (%)	Standard Deviation (±)	Mean Body Weight Change (%)
Vehicle Control	Daily, p.o.	0	N/A	+1.5
Anticancer agent 172	50 mg/kg, Daily, p.o.	98.2	5.1	-3.2
Alpelisib	150 mg/kg, Daily, p.o.	75.4	8.9	-4.5
Everolimus	10 mg/kg, Daily, p.o.	62.1	10.3	-2.8
Paclitaxel	20 mg/kg, QW, i.v.	55.8	12.5	-8.9

TGI: Tumor Growth Inhibition; p.o.: Oral gavage; i.v.: Intravenous; QW: Once weekly.

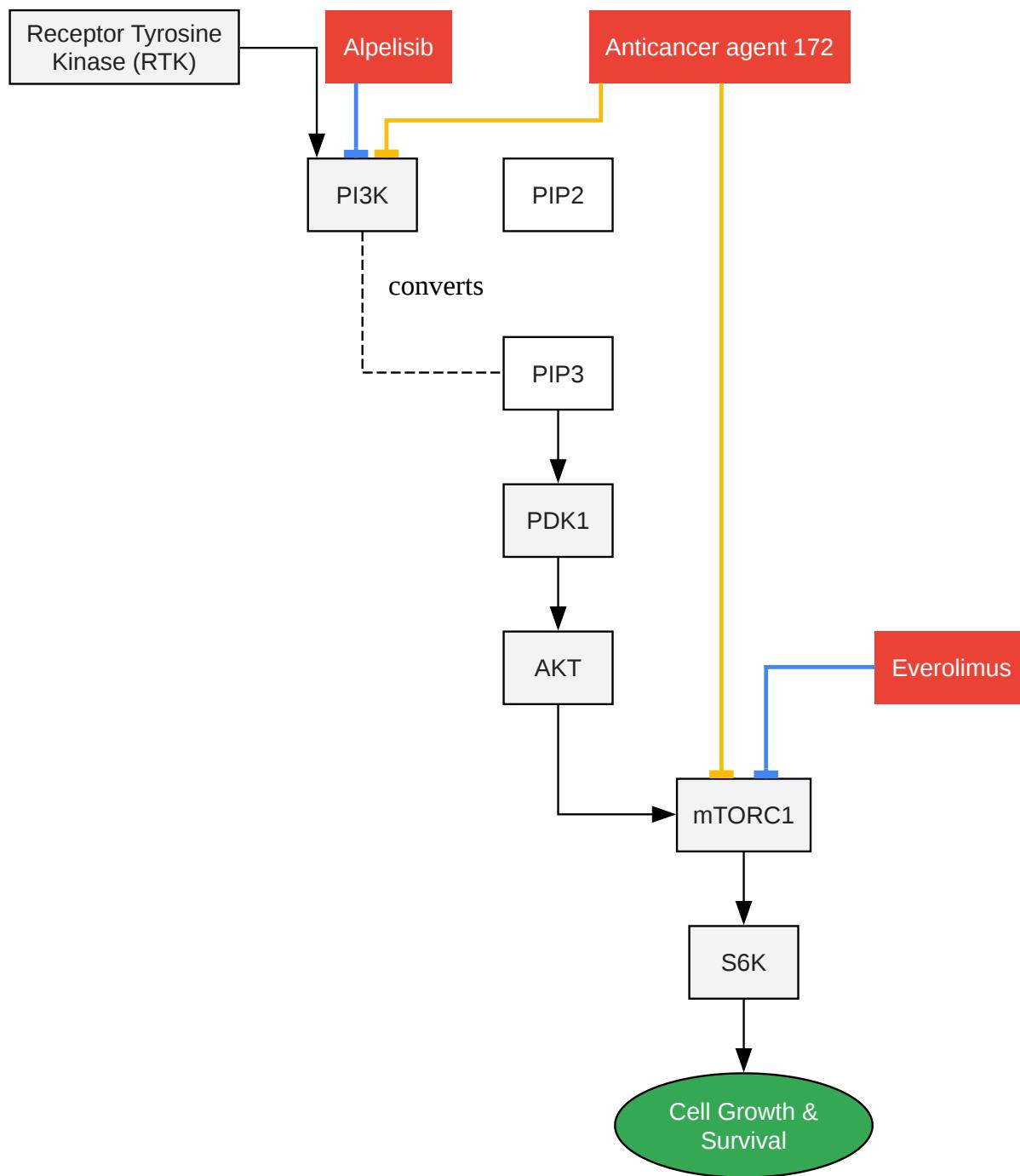
Table 2: Target Modulation via Immunohistochemistry (IHC)

Agent	Biomarker	Mean % Positive Cells (Stained)	Standard Deviation (±)
Vehicle Control	p-AKT (S473)	85.2	7.6
p-S6K (T389)	91.5	5.8	
Anticancer agent 172	p-AKT (S473)	5.1	2.3
p-S6K (T389)	3.8	1.9	
Alpelisib	p-AKT (S473)	10.3	4.1
p-S6K (T389)	45.7	9.2	
Everolimus	p-AKT (S473)	82.1	8.0
p-S6K (T389)	12.5	5.5	

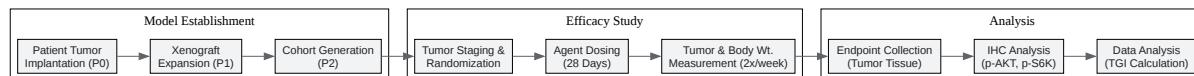
p-AKT and p-S6K are key downstream effectors of PI3K and mTOR, respectively. A reduction in staining indicates successful target inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental design used for this comparative study.

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Caption: PI3K/AKT/mTOR pathway with inhibition points for each agent.

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- To cite this document: BenchChem. [Validating the anticancer effects of "Anticancer agent 172" in patient-derived xenografts]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12366171#validating-the-anticancer-effects-of-anticancer-agent-172-in-patient-derived-xenografts\]](https://www.benchchem.com/product/b12366171#validating-the-anticancer-effects-of-anticancer-agent-172-in-patient-derived-xenografts)

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com